molecular formula C15H9ClFNO2 B5884794 N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide

N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide

Cat. No. B5884794
M. Wt: 289.69 g/mol
InChI Key: HOULHCVTHKQXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide, also known as CFTR inhibitor-172, is a small molecule inhibitor that selectively blocks the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The CFTR protein is responsible for regulating the movement of salt and water across cell membranes, and mutations in this protein result in the development of cystic fibrosis (CF), a life-threatening genetic disease. CFTR inhibitor-172 has been extensively studied as a potential therapeutic agent for the treatment of CF, as well as for its use as a research tool in the study of CFTR function.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide inhibitor-172 binds to a specific site on the N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide protein, blocking the movement of chloride ions through the channel. The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide inhibitor-172 is not fully understood, but it is thought to involve the stabilization of the N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide protein in a closed conformation, preventing the movement of chloride ions through the channel.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide inhibitor-172 has been shown to selectively inhibit N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide activity, without affecting other ion channels or transporters. The compound has been used to study the role of N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide in various physiological processes, including the regulation of airway surface liquid volume, the secretion of pancreatic fluid, and the absorption of electrolytes in the intestine. N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide inhibitor-172 has also been used to investigate the role of N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide in the regulation of mucus viscosity and bacterial clearance in the airways.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide inhibitor-172 is its selectivity for N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide, which allows researchers to study the function of this protein without affecting other ion channels or transporters. Additionally, N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide inhibitor-172 is a small molecule inhibitor that can be easily added to cell culture or animal models, making it a convenient tool for investigating N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide function in various tissues. However, one limitation of N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide inhibitor-172 is its potency, which can vary depending on the experimental conditions. Additionally, N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide inhibitor-172 has a relatively short half-life, which can limit its effectiveness in long-term studies.

Future Directions

N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide inhibitor-172 has been extensively studied as a research tool in the study of N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide function, and several future directions for its use have been proposed. These include the investigation of N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide inhibitor-172 as a potential therapeutic agent for the treatment of CF, as well as the development of more potent and selective N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide inhibitors. Additionally, N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide inhibitor-172 may be useful in the study of other ion channels and transporters that share structural similarities with N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide. Finally, N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide inhibitor-172 may be used in combination with other drugs or gene therapies to enhance the efficacy of N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide-targeted treatments.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide inhibitor-172 involves several steps, including the reaction of 3-chloro-4-fluoroaniline with 2-bromo-1-benzofuran, followed by the addition of a carboxylic acid and coupling reagents to form the final product. The synthesis of N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide inhibitor-172 has been described in detail in several research articles, and the compound is commercially available from several chemical suppliers.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide inhibitor-172 has been widely used as a research tool to study the function of the N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide protein. The compound selectively inhibits N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide activity, allowing researchers to investigate the role of this protein in various physiological processes. N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide inhibitor-172 has been used in studies of N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide-mediated chloride transport, as well as in investigations of N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide regulation by other signaling pathways. Additionally, N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide inhibitor-172 has been used in studies of N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide function in various tissues, including the airway epithelium, pancreatic ducts, and intestinal epithelium.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO2/c16-11-8-10(5-6-12(11)17)18-15(19)14-7-9-3-1-2-4-13(9)20-14/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOULHCVTHKQXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide

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